molecular formula C10H8ClNO2 B162772 2-(7-chloro-1H-indol-3-yl)acetic acid CAS No. 1912-41-0

2-(7-chloro-1H-indol-3-yl)acetic acid

Cat. No.: B162772
CAS No.: 1912-41-0
M. Wt: 209.63 g/mol
InChI Key: IFOAZUXPPBRTBS-UHFFFAOYSA-N
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Description

2-(7-chloro-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone This compound is characterized by the presence of a chlorine atom at the 7th position of the indole ring Indole-3-acetic acid itself is a crucial auxin in plants, regulating various aspects of growth and development

Mechanism of Action

Target of Action

The primary target of 2-(7-chloro-1H-indol-3-yl)acetic acid, also known as 7-Chloroindole-3-acetic acid, is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a crucial role in the regulation of the activities of white blood cells (leukocytes, often lymphocytes) that are responsible for immunity.

Mode of Action

The compound interacts with its target, interleukin-2, and binds with high affinity to the multiple receptors . This interaction can lead to a variety of biological responses, including the modulation of immune responses. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties can significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have shown inhibitory activity against influenza A . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-chloro-1H-indol-3-yl)acetic acid typically involves the halogenation of indole-3-acetic acid. One common method is the chlorination of indole-3-acetic acid using chlorine gas or a chlorinating agent such as N-chlorosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as halogenating enzymes from microorganisms, is also being explored for more sustainable and efficient production methods .

Chemical Reactions Analysis

Types of Reactions: 2-(7-chloro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

2-(7-chloro-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its role in plant growth regulation and its potential use as a plant growth promoter.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid: The parent compound, widely studied for its role as a plant hormone.

    4-Chloroindole-3-acetic acid: Another chlorinated derivative with different biological properties.

    5-Bromoindole-3-acetic acid:

Uniqueness: 2-(7-chloro-1H-indol-3-yl)acetic acid is unique due to the specific position of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

2-(7-chloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOAZUXPPBRTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172640
Record name Indole-3-acetic acid, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-41-0
Record name 7-Chloro-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-acetic acid, 7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-acetic acid, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-Chloro-1H-indol-3-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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